molecular formula C6H3Cl2F2N B1223766 3,5-Dichloro-2,4-difluoroaniline CAS No. 83121-15-7

3,5-Dichloro-2,4-difluoroaniline

Cat. No. B1223766
CAS RN: 83121-15-7
M. Wt: 197.99 g/mol
InChI Key: KLECNQGLBJHVSH-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4-difluoroaniline (DCDF) is a widely used organic compound belonging to the class of anilines. It is a colorless liquid with a pungent odor and has a molecular weight of 199.03 g/mol. DCDF is used in various scientific applications, including synthesis, biochemical studies, and lab experiments.

Scientific Research Applications

Synthesis of Insecticides

  • Teflubenzuron Synthesis : It is a key component in the synthesis of Teflubenzuron, a benzoylurea insecticide. The process involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoly isocyanate, resulting in high yields and minimal environmental contamination (Shi-long, 2006); (Yang, 2006).

Nephrotoxicity Studies

  • In Vitro Nephrotoxicity : this compound was evaluated for its nephrotoxic effects in vitro. It was found that among various haloaniline derivatives, 3,5-difluoroaniline was the least potent nephrotoxicant (Hong et al., 2000).

Spectroscopic Studies

  • Spectroscopic Analysis : It has been the subject of detailed spectroscopic analysis, including FT-IR, FT-Raman, UV-Vis, and NMR studies, to understand its structural and physicochemical properties (Kose et al., 2015).

Chemical Synthesis

  • Chemical Synthesis and Applications : This compound has been used in various chemical syntheses, including the preparation of different derivatives and compounds, demonstrating its utility as a chemical intermediate in a range of applications (Pews & Gall, 1991); (Thornton & Jarman, 1990).

Synthesis Process Development

  • Development of Synthesis Processes : Studies have discussed different synthetic routes for 3,5-difluoroaniline, highlighting its potential for industrial application in chemical manufacturing (Ya-qing, 2004).

Safety and Hazards

3,5-Dichloro-2,4-difluoroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

3,5-dichloro-2,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)6(10)4(8)5(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLECNQGLBJHVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378826
Record name 3,5-Dichloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83121-15-7
Record name 3,5-Dichloro-2,4-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83121-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 3,5-Dichloro-2,4-difluoroaniline in the context of these research papers?

A1: The research papers primarily focus on the role of this compound as a crucial building block in the synthesis of teflubenzuron [, , , ]. Teflubenzuron itself is a benzoylurea insecticide known for its efficacy against pests resistant to other common insecticides [].

Q2: Can you outline the synthesis of this compound as described in the research?

A2: The research outlines two main approaches:

  • Method 1: Starting with 2,4-difluoronitrobenzene, a series of chlorination and reduction reactions are employed to obtain this compound [, , , ].
  • Method 2: This method utilizes distillation residues from the production of 2,4-dichloro-3-fluoronitrobenzene []. These residues undergo chlorination with chlorine gas and fluorination with potassium fluoride to yield 3,5-dichloro-2, 4-difluoro nitrobenzene. A final reduction step generates this compound []. This method is highlighted for its cost-effectiveness and resource efficiency [].

Q3: What are the advantages of the synthetic routes described for producing this compound?

A3: The research emphasizes several advantages, particularly for the second method utilizing industrial byproducts:

  • Ready Availability of Reactants: The use of byproducts from existing industrial processes ensures a readily available and potentially more cost-effective source of starting materials [, , ].
  • High Yield and Purity: The described synthetic routes result in good yields of the target compound, with minimal production of unwanted isomers, contributing to the overall efficiency and cost-effectiveness of the process [, , ].
  • Reduced Environmental Impact: Utilizing byproducts aligns with principles of green chemistry by reducing waste and potentially minimizing the need for harsh reagents or conditions [].

Q4: How is the structure of this compound confirmed in these studies?

A4: While the provided abstracts don't delve into specific spectroscopic data, they mention that the structure of the synthesized this compound was confirmed using techniques like elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) [].

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